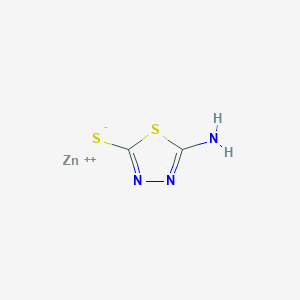
4-Thiophenyl-beta-lactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiophenyl-beta-lactoside is a compound that features a thiophene ring attached to a beta-lactoside moiety. Thiophene is a five-membered heteroaromatic ring containing sulfur, known for its significant role in medicinal chemistry and material science . The beta-lactoside part of the molecule is a disaccharide derivative, which can influence the compound’s solubility and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiophenyl-beta-lactoside typically involves the formation of the thiophene ring followed by its attachment to the beta-lactoside moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, may utilize scalable methods such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiophenyl-beta-lactoside can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
4-Thiophenyl-beta-lactoside has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-Thiophenyl-beta-lactoside involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The beta-lactoside moiety may enhance the compound’s solubility and facilitate its transport across biological membranes . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Thiophene: The parent compound, known for its wide range of applications in medicinal chemistry and material science.
Beta-lactoside derivatives: Compounds with similar disaccharide structures, used in various biochemical and pharmaceutical applications.
Uniqueness: 4-Thiophenyl-beta-lactoside is unique due to the combination of the thiophene ring and beta-lactoside moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H26O11S |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-sulfanylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11S/c19-5-9-11(21)12(22)14(24)18(27-9)29-16-10(6-20)28-17(15(25)13(16)23)26-7-1-3-8(30)4-2-7/h1-4,9-25,30H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Clave InChI |
FMOCMVMGBGLNEL-MUKCROHVSA-N |
SMILES isomérico |
C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)S |
SMILES canónico |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


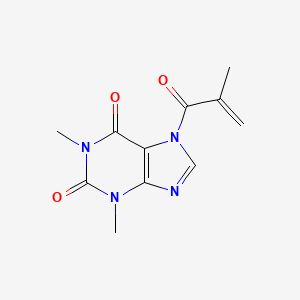
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)
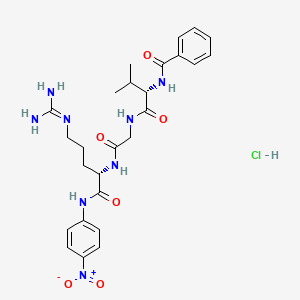
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
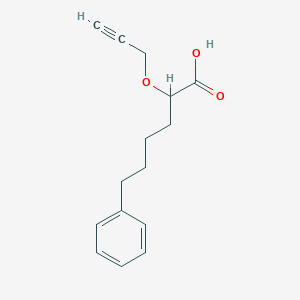

![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)

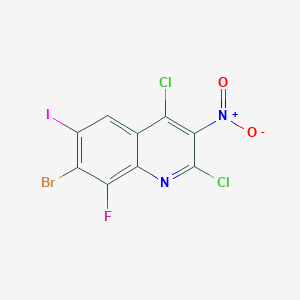


![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
